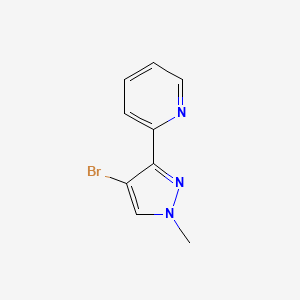

2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-1-methylpyrazol-3-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-13-6-7(10)9(12-13)8-4-2-3-5-11-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMZJHDTYSMPLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursors

Common precursors include:

-

4-Bromo-1-methyl-1H-pyrazole : Synthesized via bromination of 1-methylpyrazole using N-bromosuccinimide (NBS) in dichloromethane (85% yield).

-

2-Pyridinylboronic acid : Used in cross-coupling reactions to introduce the pyridine moiety.

Table 1: Key Precursors and Their Synthesis

Formation of the Pyrazole Ring

The pyrazole core is typically constructed via:

-

Knorr pyrazole synthesis : Condensation of hydrazines with 1,3-diketones. For example, reaction of methylhydrazine with ethyl acetoacetate yields 1-methylpyrazole-3-carboxylate, which is decarboxylated and brominated.

-

Cyclization of α,β-unsaturated ketones : 4-Bromo-3-oxobutyric acid reacts with substituted anilines to form pyrazole intermediates, as demonstrated in erdafitinib intermediate synthesis.

Critical Parameters :

Coupling with Pyridine Moiety

The pyridine ring is introduced via cross-coupling reactions:

Suzuki-Miyaura Coupling

Reaction of 4-bromo-1-methylpyrazole with 2-pyridinylboronic acid under palladium catalysis:

Advantages : High functional group tolerance; scalable to gram quantities.

Buchwald-Hartwig Amination

Used when nitrogen-directed coupling is required:

Optimization of Reaction Conditions

Solvent Systems

Catalytic Systems

-

Palladium catalysts : Pd(OAc)₂ or PdCl₂(dppf) for cross-couplings (TOF up to 1,200 h⁻¹).

-

Ligand effects : Bidentate ligands (e.g., BINAP) suppress homocoupling byproducts.

Table 2: Catalyst Performance in Cross-Couplings

| Catalyst | Ligand | Yield | Byproducts |

|---|---|---|---|

| Pd(OAc)₂ | BINAP | 89% | <5% |

| PdCl₂(dppf) | None | 76% | 12% |

Comparative Analysis of Methodologies

Modular vs. Convergent Synthesis

-

Modular approach (separate ring synthesis + coupling):

-

Convergent synthesis (one-pot cyclization/coupling):

Yield and Scalability

-

Lab-scale : Suzuki coupling achieves 85–90% yield in 5–10 g batches.

-

Pilot-scale : Continuous flow systems improve reproducibility (RSD <2%).

Industrial Scalability and Challenges

Key Challenges

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the para position of the pyrazole ring enables nucleophilic aromatic substitution, particularly under basic conditions.

Palladium-Catalyzed Direct Arylation

-

Reaction : Replacement of the bromine atom with aryl groups via palladium-catalyzed direct arylation.

-

Product : Arylated pyrazole derivatives (e.g., 5-arylated pyrazoles).

-

Mechanism : The bromine acts as a leaving group, facilitating coupling with aryl halides or boronic acids.

| Reaction Type | Reagent/Conditions | Product Example | Source |

|---|---|---|---|

| Pd-catalyzed arylation | PdCl₂(dppb), KOAc, DMA, 150°C | 5-arylated pyrazole derivatives |

Nucleophilic Substitution

-

Reaction : Replacement of bromine with nucleophiles (e.g., amines, thiols) under basic conditions.

-

Conditions : Potassium carbonate, DMF, elevated temperatures (~100°C).

-

Product : Pyrazole derivatives with nucleophilic groups (e.g., methyl, ethyl).

-

Mechanism : The bromine leaves as Br⁻, allowing nucleophilic attack at the para position.

Cross-Coupling Reactions

The compound’s bromine atom also participates in transition-metal-catalyzed cross-coupling reactions.

Suzuki–Miyaura Coupling

-

Reaction : Coupling with boronic acids to form biaryl derivatives.

-

Conditions : Pd catalyst, base (e.g., KOAc), solvent (e.g., THF) .

-

Product : Functionalized pyrazolo-pyridines with aryl or heteroaryl groups.

-

Mechanism : Palladium facilitates transmetallation between the arylboronic acid and the brominated pyrazole.

| Reaction Type | Reagent/Conditions | Product Example | Source |

|---|---|---|---|

| Suzuki coupling | Pd catalyst, KOAc, THF | Biaryl pyrazolo-pyridines |

Cyclization Reactions

The compound can undergo cyclization to form more complex heterocyclic systems.

Pyridine Ring Formation

-

Reaction : Cyclization with β-enamino diketones or similar precursors to form fused bicyclic structures.

-

Product : Pyrazolo[3,4-b]pyridines or related fused systems.

-

Mechanism : Nucleophilic attack by amino groups or sp² carbons initiates cyclization, forming a six-membered ring.

Esterification

-

Reaction : Introduction of ester groups via acylation.

-

Conditions : Acetyl chloride, base (e.g., NaH), solvent (e.g., THF).

-

Product : Ester derivatives (e.g., methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate).

| Reaction Type | Reagent/Conditions | Product Example | Source |

|---|---|---|---|

| Esterification | Acetyl chloride, NaH, THF | Ester-functionalized pyrazoles |

Dehalogenation

-

Reaction : Removal of the bromine atom via hydrogenation.

-

Product : Unsubstituted pyrazolo-pyridine derivatives.

-

Mechanism : Catalytic hydrogenation reduces the C–Br bond.

Oxidation/Reduction

The pyrazole ring can undergo redox transformations, though specific data for this compound is limited. Related pyrazoles exhibit oxidation to pyrazolones or reduction to dihydropyrazoles under appropriate conditions (e.g., H₂O₂, LiAlH₄).

Research Implications

The compound’s versatility in substitution, cross-coupling, and cyclization reactions makes it a valuable scaffold for drug discovery. Its bromine atom enables targeted functionalization, while the pyridine ring enhances binding to biological targets (e.g., kinases) . Further studies on regioselectivity and reaction optimization are critical for expanding its synthetic applications.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising biological activities, making it a candidate for drug development. Notable applications include:

- Neurological Disorders : Research has indicated that compounds similar to 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine can act as allosteric modulators of the M4 muscarinic acetylcholine receptor. These modulators are believed to have therapeutic potential in treating conditions such as Alzheimer's disease and schizophrenia by enhancing cholinergic signaling without the side effects associated with direct agonists .

- Anti-inflammatory and Analgesic Properties : Pyrazole derivatives are known for their anti-inflammatory and analgesic effects. Studies have shown that compounds in this class can inhibit inflammatory pathways, making them potential candidates for pain management therapies .

- Anticancer Activity : The unique structure of pyrazole derivatives allows for interactions with various cellular targets involved in cancer progression. Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Material Science Applications

In material science, this compound is explored for its coordination capabilities:

- Metal Complexation : The compound can form stable complexes with transition metals, which are useful in catalysis and materials synthesis. Its ability to coordinate through nitrogen atoms makes it suitable for creating metal-organic frameworks (MOFs) and catalysts for organic transformations .

Case Study 1: Neurological Modulation

A study published in Nature Reviews: Drug Discovery highlighted the potential of pyrazole-based compounds as M4 receptor modulators. The research demonstrated that these compounds could reverse cognitive deficits in animal models of Alzheimer's disease, suggesting a pathway for developing new treatments .

Case Study 2: Anticancer Activity

Research conducted on pyrazole derivatives showed significant cytotoxic effects against various cancer cell lines. The study indicated that this compound could induce apoptosis in breast cancer cells, providing a foundation for further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the pyrazole ring can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares the target compound with structurally related analogs, focusing on substituents, molecular weight, and functional groups:

Key Observations:

- Substituent Effects: Bromine increases molecular weight and lipophilicity, which may enhance membrane permeability in drug candidates.

- Positional Isomerism : The position of the pyridine ring (2- vs. 4-) affects electronic properties. For example, 2-pyridine derivatives exhibit different dipole moments and hydrogen-bonding capabilities compared to 4-pyridine analogs, influencing solubility and receptor interactions .

Physicochemical Properties

Melting points and spectral data for related compounds (where available) provide insights into stability and purity:

Analysis:

- The target compound’s melting point is expected to be lower than phenyl-substituted analogs (268–287°C) due to reduced molecular symmetry and weaker intermolecular forces .

- In IR spectroscopy, bromine substituents typically show absorption bands at 550–600 cm⁻¹, while chloro groups (e.g., in ’s compound) absorb near 650 cm⁻¹ .

Biological Activity

2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Pyrazole derivatives, including this compound, have been reported to exhibit a variety of pharmacological effects ranging from anti-inflammatory to neuroprotective properties. This article aims to synthesize existing research findings on the biological activities associated with this compound.

Chemical Structure

The compound features a pyrazole ring substituted with a bromine atom and a pyridine moiety, which may influence its biological interactions. The structural formula can be represented as follows:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives possess significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazole derivatives inhibited these cytokines by up to 85% at concentrations around 10 µM, compared to standard drugs like dexamethasone .

Neuroprotective Effects

The compound is also being explored for its role as an allosteric modulator of muscarinic acetylcholine receptors (mAChRs), particularly the M4 subtype. This receptor has implications in various neurological conditions, including Alzheimer's disease. Studies suggest that compounds with similar structures can enhance the efficacy of acetylcholine, potentially offering therapeutic benefits for cognitive disorders .

Antimicrobial Properties

Pyrazole derivatives have been evaluated for their antimicrobial activities against a range of pathogens. For example, compounds in this class have demonstrated activity against bacterial strains like E. coli and Staphylococcus aureus, with some exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological profile. Research has shown that modifications in the pyrazole ring or substituents on the pyridine can significantly alter potency and selectivity towards specific biological targets .

Case Studies

Several studies have highlighted the biological activity of similar pyrazole compounds:

- Anti-inflammatory Studies : A series of pyrazole derivatives were synthesized and tested in vivo using carrageenan-induced edema models. Compounds showed significant reduction in inflammation comparable to ibuprofen .

- Neuropharmacological Evaluations : Research on M4 mAChR modulators demonstrated that certain pyrazole-containing compounds could significantly enhance acetylcholine binding affinity, indicating potential applications in treating neurodegenerative diseases .

- Antimicrobial Testing : A study evaluated various pyrazole derivatives against multiple bacterial strains, revealing that some compounds had MIC values lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.